1-(Trifluoromethyl)cycloheptan-1-amine

Description

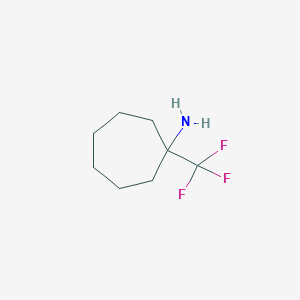

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)cycloheptan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c9-8(10,11)7(12)5-3-1-2-4-6-7/h1-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGQQSJOZKCYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Trifluoromethylated Cycloalkane Amines

While research directly on 1-(Trifluoromethyl)cycloheptan-1-amine is limited, the study of analogous compounds with smaller ring systems provides a strong foundation for understanding its potential characteristics and applications. For instance, trifluoromethyl-substituted cyclobutane, cyclopentane, and cyclohexane (B81311) amines have been synthesized and investigated. These studies reveal that the introduction of a trifluoromethyl group can significantly alter the basicity, lipophilicity, and metabolic stability of the parent cycloalkane amine. The seven-membered ring of cycloheptane (B1346806) offers a greater degree of conformational flexibility compared to its smaller counterparts, which could lead to unique binding interactions with biological targets.

The synthesis of α-trifluoromethyl cyclic amines often presents a challenge but several strategies have been developed. nih.gov One common approach involves the nucleophilic trifluoromethylation of imines derived from cyclic ketones, such as cycloheptanone (B156872). organic-chemistry.org Reagents like trimethylsilyltrifluoromethane (TMSCF3), known as Ruppert's reagent, are frequently employed for this purpose. organic-chemistry.org Another strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted imines, which is crucial for obtaining specific stereoisomers for pharmaceutical applications. nih.gov

Table 1: Comparison of Related Trifluoromethylated Cycloalkane Amines

| Compound Name | CAS Number | Molecular Formula | Ring Size |

| 1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride | 112738-67-7 | C4H7ClF3N | 3 |

| 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | 1260768-75-9 | C5H9ClF3N | 4 |

| 1-(Trifluoromethyl)cyclopentan-1-amine hydrochloride | 1202865-05-1 | C6H11ClF3N | 5 |

| 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | Not Available | C7H13ClF3N | 6 |

| This compound | Not Available | C8H14F3N | 7 |

Data for this table was compiled from various chemical supplier and database sources.

Significance of Trifluoromethyl and Amine Functionalities in Contemporary Organic Synthesis

The combination of a trifluoromethyl group and an amine functionality on a single scaffold, as seen in 1-(Trifluoromethyl)cycloheptan-1-amine, creates a molecule with a rich and versatile chemical profile.

The trifluoromethyl group is a privileged moiety in modern drug design and materials science. mdpi.com Its strong electron-withdrawing nature significantly impacts the properties of adjacent functional groups. nih.gov The inclusion of a CF3 group can enhance a molecule's:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug. mdpi.com

Lipophilicity: The CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. mdpi.comnih.gov

Binding Affinity: The electronic effects and steric bulk of the trifluoromethyl group can lead to stronger and more selective interactions with biological targets. mdpi.com

The amine functionality is one of the most fundamental and versatile functional groups in organic chemistry. researchgate.net Amines can act as:

Bases and Nucleophiles: The lone pair of electrons on the nitrogen atom allows amines to participate in a wide array of chemical reactions, making them crucial intermediates in the synthesis of complex molecules. mdpi.com

Key Pharmacophores: The amine group is a common feature in a vast number of pharmaceuticals, where it often plays a critical role in binding to receptors or enzymes. researchgate.net

Handles for Derivatization: The reactivity of the amine group allows for the straightforward introduction of other functional groups, enabling the synthesis of libraries of related compounds for screening purposes.

The juxtaposition of these two functional groups in this compound results in a unique interplay of properties. The electron-withdrawing trifluoromethyl group reduces the basicity of the amine, which can be advantageous in medicinal chemistry by preventing unwanted interactions or improving oral bioavailability.

Overview of Research Trajectories for Fluorinated Cycloaliphatic Building Blocks

Stereoselective Synthesis of Enantiopure this compound Scaffolds

The creation of the chiral center in this compound with high enantiopurity presents a significant synthetic challenge. The primary strategies involve the asymmetric synthesis of a key intermediate, α-trifluoromethylated cycloheptanone (B156872), followed by stereoselective amination, or the direct asymmetric synthesis of the amine from a prochiral precursor.

Chiral Auxiliaries and Asymmetric Catalysis in Trifluoromethylation Reactions

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral compounds. A notable approach for the synthesis of α-trifluoromethylated cycloheptanones involves the catalytic asymmetric homologation of 4-substituted cyclohexanones with 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂). A study by Wang and coworkers has demonstrated the use of a Scandium(III) catalyst in conjunction with a chiral bisoxazoline ligand for this transformation. This desymmetrization process efficiently generates two chiral centers with excellent diastereoselectivity and enantioselectivity.

The resulting enantiomerically enriched α-trifluoromethyl cycloheptanone can then be converted to the target amine via reductive amination. The stereoselectivity of this reduction can be influenced by the choice of reagents and conditions, potentially allowing for the synthesis of different diastereomers of the final product.

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of the synthesis. wikipedia.org These are stereogenic groups temporarily incorporated into the substrate to control the facial selectivity of a reaction. For instance, a chiral amine can be condensed with a ketone to form a chiral imine, which is then subjected to trifluoromethylation. Subsequent removal of the auxiliary would yield the enantiomerically enriched trifluoromethylated amine.

| Catalyst/Ligand | Substrate | Product | Yield (%) | d.r. | ee (%) |

| Sc(OTf)₃ / Chiral Bisoxazoline | 4-Substituted Cyclohexanone | α-Trifluoromethyl Cycloheptanone | up to 95 | >20:1 | up to 98 |

Table 1: Catalytic Asymmetric Homologation for the Synthesis of α-Trifluoromethyl Cycloheptanones

Diastereoselective Routes to Substituted Cycloheptyl Amines

The diastereoselective synthesis of substituted cycloheptylamines can be achieved through various methods, including the reduction of cyclic imines or the ring-closing metathesis of acyclic precursors. While a direct diastereoselective synthesis of this compound is not extensively documented, the principles can be inferred from related syntheses.

For example, the synthesis of cis- and trans-cycloheptyl β-fluoro amines has been accomplished through a sequence involving an enantioselective aza-Henry reaction followed by ring-closing metathesis. This highlights a strategy where stereocenters are set in an acyclic precursor before the formation of the seven-membered ring.

In the context of this compound, a plausible diastereoselective route would involve the reduction of the corresponding imine derived from α-trifluoromethyl cycloheptanone. The stereochemical outcome of the reduction of the C=N bond can be controlled by the choice of reducing agent and the steric environment around the imine. For instance, the use of bulky reducing agents may favor the approach of the hydride from the less hindered face, leading to a specific diastereomer. The diastereoselective reductive amination of aryl trifluoromethyl ketones with α-amino esters has been shown to be highly dependent on the reducing agent, with NaBH₄ and Zn(BH₄)₂ affording different diastereomers. bohrium.com

Novel Trifluoromethylation Strategies Leading to Cycloheptan-1-amine Derivatives

The key step in the synthesis of this compound is the introduction of the trifluoromethyl group onto the cycloheptane framework. This can be achieved through electrophilic, nucleophilic, or radical trifluoromethylation of a suitable cycloheptane-derived precursor.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate, such as an enolate or enamine, with an electrophilic trifluoromethylating reagent. conicet.gov.arresearchgate.net Common electrophilic "CF₃⁺" sources include hypervalent iodine reagents like Togni's reagents and sulfonium (B1226848) salts such as Umemoto's reagents.

A potential route to α-trifluoromethyl cycloheptanone, the precursor to the target amine, would involve the reaction of a cycloheptanone-derived enolate or enamine with one of these electrophilic trifluoromethylating agents. The reactivity and selectivity of this reaction can be influenced by the nature of the enolate (e.g., lithium, sodium, or silyl (B83357) enol ether) and the reaction conditions. The use of chiral ligands in conjunction with a metal catalyst could potentially render this transformation enantioselective.

| Reagent Type | Example Reagent | Substrate | Product |

| Hypervalent Iodine | Togni's Reagent | Cycloheptanone Enolate | α-Trifluoromethyl Cycloheptanone |

| Sulfonium Salt | Umemoto's Reagent | Cycloheptanone Enamine | α-Trifluoromethyl Cycloheptanone |

Table 2: Electrophilic Trifluoromethylation Strategies

Nucleophilic Trifluoromethylation Techniques

Nucleophilic trifluoromethylation is a widely used method for the introduction of the CF₃ group and typically involves the addition of a "CF₃⁻" equivalent to an electrophilic substrate, such as a ketone or an imine. The most common nucleophilic trifluoromethylating reagent is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as Ruppert's reagent.

The synthesis of 1-(trifluoromethyl)cycloheptan-1-ol, the direct precursor to the target amine via reduction and amination, can be achieved by the nucleophilic trifluoromethylation of cycloheptanone with TMSCF₃ in the presence of a fluoride (B91410) source. This alcohol has been reported and is commercially available, indicating the viability of this synthetic route.

Alternatively, the direct trifluoromethylation of a cycloheptanone-derived imine can provide the target amine in a more direct fashion. The reactivity of the imine towards nucleophilic attack can be enhanced by the use of an activating group on the nitrogen atom, such as a sulfinyl group, which can also serve as a chiral auxiliary to induce stereoselectivity.

| Reagent | Substrate | Product |

| TMSCF₃ / F⁻ | Cycloheptanone | 1-(Trifluoromethyl)cycloheptan-1-ol |

| TMSCF₃ / F⁻ | Cycloheptanone Imine | This compound |

Table 3: Nucleophilic Trifluoromethylation Strategies

Radical-Mediated Trifluoromethylation Pathways

Radical trifluoromethylation offers a complementary approach for the formation of C-CF₃ bonds. This method involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then reacts with the substrate. Common sources of trifluoromethyl radicals include CF₃I, CF₃SO₂Cl, and Togni's or Umemoto's reagents under photoredox or thermal conditions.

A plausible radical-based synthesis of a precursor to this compound could involve the trifluoromethylation of a cycloheptene (B1346976) derivative. The addition of the •CF₃ radical to the double bond would generate a carbon-centered radical, which could then be trapped by a nitrogen-containing species or further functionalized to install the amine group. Another strategy is a radical cascade cyclization, where a trifluoromethylation event initiates a cyclization to form the seven-membered ring. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the proposed synthesis of this compound, several green chemistry strategies can be envisioned, focusing on the use of alternative reaction media and the development of highly efficient and recyclable catalysts.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Shifting towards solvent-free or aqueous reaction conditions is a cornerstone of green chemistry.

In the context of synthesizing this compound, a key step would be the nucleophilic trifluoromethylation of an imine derived from cycloheptanone. Research into similar reactions has shown the potential for using greener solvents. For instance, the nucleophilic trifluoromethylation of imines has been explored in a variety of solvents, and while many procedures still use traditional organic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), the development of reactions in more environmentally friendly media is an active area of research.

Mechanochemical synthesis, which involves reactions conducted in the solid state with minimal or no solvent, presents a promising solvent-free alternative. mdpi.com The condensation of amines and carbonyl compounds to form imines has been successfully achieved using mechanochemical methods, often with high efficiency and reduced waste. mdpi.com It is conceivable that the formation of the cycloheptanone imine precursor to this compound could be achieved under such solvent-free conditions.

Aqueous reaction conditions are also highly desirable from a green chemistry perspective. While the direct trifluoromethylation in water can be challenging due to the reactivity of some trifluoromethylating agents with water, the use of surfactants or co-solvents can facilitate such transformations. The development of water-tolerant catalysts and trifluoromethylating reagents is key to advancing this approach.

Table 1: Comparison of Potential Reaction Conditions for Imine Formation

| Condition | Solvent | Advantages | Challenges |

| Traditional | Toluene, Hexane | High yield, well-established | Use of volatile organic compounds (VOCs), often requires high temperatures |

| Solvent-Free (Mechanochemical) | None | Reduced solvent waste, high atom economy, potentially faster reaction rates | Scalability can be a concern, requires specialized equipment |

| Aqueous | Water | Environmentally benign, low cost, non-flammable | Potential for side reactions with water, requires water-tolerant reagents and catalysts |

Catalyst Development for Sustainable Production

The use of catalysts is a fundamental principle of green chemistry, as they can enhance reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions. For the synthesis of this compound, catalyst development would be critical for a sustainable process.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysis. Chiral phosphoric acids, for example, have been successfully employed in the enantioselective reduction of α-trifluoromethyl imines to produce chiral α-trifluoromethyl amines. organic-chemistry.org A similar strategy could be envisioned for the synthesis of an enantiomerically enriched form of this compound. The use of such catalysts aligns with green chemistry principles due to their low toxicity and often high stability.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild aqueous conditions. The use of biocatalysts, such as engineered cytochrome P450 enzymes or transaminases, for the synthesis of chiral amines is a rapidly growing field. nih.gov While not yet reported for this compound, the development of a biocatalytic route, for instance, through the asymmetric amination of a suitable precursor, would represent a significant advancement in its sustainable production.

Transition Metal Catalysis: While aiming to reduce reliance on heavy metals, the development of highly efficient and recyclable transition metal catalysts remains a key area of green chemistry research. For the synthesis of α-trifluoromethyl amines, catalysts based on iridium, rhodium, or palladium have been employed. nih.gov The key to a "greener" process lies in using very low catalyst loadings, developing catalysts that can be easily separated from the product and reused, and utilizing non-toxic and abundant metals where possible.

Table 2: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Example Catalyst | Potential Application | Green Chemistry Advantages |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric reduction of cycloheptanone-derived trifluoromethyl imine | Metal-free, low toxicity, often stable and recyclable |

| Biocatalyst | Engineered Transaminase | Asymmetric amination of a cycloheptanone derivative | High selectivity, mild aqueous conditions, biodegradable |

| Transition Metal Catalyst | Iridium-based photocatalyst | Trifluoromethylation of cycloheptanone-derived enamine | High efficiency, enables novel transformations |

Exploration of Amine Functionality Transformations

The primary amine group of this compound serves as a key site for a variety of chemical modifications. However, its reactivity is significantly modulated by the adjacent trifluoromethyl group. The strong inductive effect of the CF3 group decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to non-fluorinated cycloalkylamines. nih.gov This attenuated reactivity necessitates carefully selected, and sometimes more forcing, reaction conditions to achieve desired transformations.

Acylation and Sulfonylation Reactions

The reaction of this compound with acylating and sulfonylating agents provides access to a range of stable amide and sulfonamide derivatives, respectively. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of parent amines.

Acylation: The formation of amides is typically achieved by treating the amine with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the hydrogen halide byproduct. Due to the reduced nucleophilicity of the amine in this compound, stronger acylating agents or the use of a catalyst may be beneficial to drive the reaction to completion.

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base like triethylamine (B128534) or pyridine. The resulting sulfonamides are generally solid materials and are important for their applications in various fields, including as intermediates in organic synthesis. organic-chemistry.org

Table 1: Representative Acylation and Sulfonylation Reactions of α-Trifluoromethyl Amines This table presents generalized conditions based on reactions with analogous α-trifluoromethyl amines.

| Reaction Type | Reagent | Base | Solvent | Typical Product |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Triethylamine | Dichloromethane | N-(1-(Trifluoromethyl)cycloheptyl)acetamide |

| Acylation | Acetic anhydride | Pyridine | Tetrahydrofuran | N-(1-(Trifluoromethyl)cycloheptyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | N-(1-(Trifluoromethyl)cycloheptyl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl chloride | Triethylamine | Tetrahydrofuran | N-(1-(Trifluoromethyl)cycloheptyl)methanesulfonamide |

Alkylation and Reductive Amination Pathways

Alkylation: Direct alkylation of the primary amine of this compound with alkyl halides can be challenging due to the potential for over-alkylation and the amine's reduced nucleophilicity. However, under controlled conditions, mono- and di-alkylation can be achieved. The use of a strong base may be required to deprotonate the amine, enhancing its nucleophilicity for the reaction with the alkylating agent. Photocatalytic methods have also emerged for the alkylation of related enamides. rsc.orgresearchgate.net

Reductive Amination: A more controlled and widely used method for preparing secondary and tertiary amines is reductive amination. nih.gov This process involves the initial reaction of this compound with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). acs.org This one-pot procedure is highly efficient and offers a broad substrate scope. nih.gov

Table 2: Reductive Amination of this compound with Carbonyl Compounds This table illustrates the general pathway for reductive amination.

| Carbonyl Compound | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Acetone | Sodium triacetoxyborohydride | Dichloromethane | N-isopropyl-1-(trifluoromethyl)cycloheptan-1-amine |

| Benzaldehyde | Sodium cyanoborohydride | Methanol | N-benzyl-1-(trifluoromethyl)cycloheptan-1-amine |

| Cyclohexanone | Sodium borohydride | Methanol | N-cyclohexyl-1-(trifluoromethyl)cycloheptan-1-amine |

Formation of Imines and Heterocycles

Imine Formation: The condensation of this compound with aldehydes or ketones can lead to the formation of trifluoromethyl-substituted imines. nih.gov The equilibrium of this reaction often lies towards the starting materials, and thus, removal of water using a Dean-Stark apparatus or a dehydrating agent is typically necessary to drive the reaction forward. The resulting imines are valuable intermediates in organic synthesis, for instance, in the catalytic enantioselective isomerization to form chiral amines. nih.gov

Heterocycle Synthesis: The bifunctional nature of this compound, possessing both a nucleophilic amine and an activated trifluoromethyl group, makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles. For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems. The synthesis of trifluoromethylated heterocycles such as pyrazoles and triazoles has been reported from related fluorinated building blocks. nih.govmdpi.com The specific pathways for this compound would depend on the chosen reaction partner and conditions.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and chemically inert. However, under specific conditions, it can participate in chemical transformations.

Defluorination and Fluorine Exchange Studies

Defluorination: The cleavage of C-F bonds in a trifluoromethyl group is a challenging transformation due to their high bond dissociation energy. However, methods for the defluorination of trifluoromethyl groups have been developed, often involving radical pathways or strong reducing agents. For instance, photoredox catalysis has been employed for the reductive defluorination of trifluoromethylarenes. nih.gov While specific studies on the defluorination of this compound are not prevalent, it is conceivable that under harsh reductive conditions, partial or complete defluorination could occur. Research has shown that the degradation of trifluoromethyl groups can be initiated through photolysis. researchgate.net

Fluorine Exchange: Fluorine exchange reactions, where one or more fluorine atoms are replaced by other halogens, are not commonly observed for trifluoromethyl groups under standard laboratory conditions due to the strength of the C-F bond. Such transformations would likely require specialized reagents and forcing conditions.

Influence of the Trifluoromethyl Group on Neighboring Group Reactivity

The primary influence of the trifluoromethyl group on the reactivity of this compound is its profound electron-withdrawing effect. nih.gov This effect has several important consequences:

Reduced Basicity and Nucleophilicity of the Amine: As previously mentioned, the pKa of the conjugate acid of an α-trifluoromethyl amine is significantly lower than that of its non-fluorinated counterpart. This reduced basicity impacts all reactions where the amine acts as a base or a nucleophile, often requiring more forcing conditions or the use of stronger bases to facilitate reactions. nih.gov

Increased Acidity of N-H Protons: The electron-withdrawing nature of the CF3 group increases the acidity of the protons on the nitrogen atom in the corresponding amides and sulfonamides. This can influence their chemical properties and biological activity.

Stabilization of Adjacent Cations and Anions: The trifluoromethyl group can stabilize an adjacent carbocation through inductive effects, although this is generally a destabilizing interaction for a neighboring carbanion. This can influence the pathways of elimination and substitution reactions at the α-carbon.

Steric Effects: The trifluoromethyl group is sterically demanding, which can influence the approach of reagents to the amine functionality and the conformation of the cycloheptyl ring. This steric hindrance can affect reaction rates and stereochemical outcomes.

Stereochemical Outcomes in Derivatization Reactions of this compound

The derivatization of chiral amines, such as the enantiomers of this compound, is a critical process for both analytical and synthetic purposes. The stereochemical outcome of these reactions is paramount, as it dictates the ability to separate enantiomers or to generate diastereomeric intermediates for further stereoselective transformations.

For analytical applications, particularly chromatographic separation, chiral derivatizing agents are employed to convert the enantiomeric mixture into a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified. A common approach involves the reaction of the amine with a chiral acid chloride or anhydride. For instance, derivatization with agents like (-)-menthyl chloroformate would yield diastereomeric carbamates. nih.govelsevierpure.com The reaction proceeds via nucleophilic attack of the amine onto the carbonyl carbon of the chloroformate. The stereochemical integrity of the chiral center in the amine is expected to be maintained throughout this process.

Another established method for determining enantiomeric composition is the use of chiral derivatizing agents such as (S,S)-N-trifluoroacetylproline anhydride for gas chromatography (GC) analysis. youtube.com However, it is crucial to recognize that the reaction conditions and the nature of the derivatizing agent can sometimes lead to stereochemical complications, including potential racemization. youtube.com

For synthetic purposes, the resolution of racemic this compound could be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. mdpi.com The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization. Subsequent treatment with a base would then liberate the individual enantiomers of the amine.

While specific data for this compound is unavailable, the principles of these well-established derivatization techniques provide a framework for predicting the stereochemical outcomes. The choice of derivatizing or resolving agent and the reaction conditions would be critical in achieving the desired stereochemical control.

Palladium-Catalyzed and Other Cross-Coupling Reactions Utilizing this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Derivatives of this compound, particularly N-aryl derivatives, could serve as valuable substrates in these transformations.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an amine with an aryl halide or triflate. rsc.orgnih.govnih.gov In a reverse scenario, an N-aryl derivative of this compound could potentially undergo further palladium-catalyzed C-N bond formation if the aryl group contains a suitable leaving group (e.g., a halide). The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the amine, generally making it less nucleophilic. nih.gov This may necessitate the use of more reactive catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos), and carefully optimized reaction conditions. nih.govnih.gov

Similarly, Suzuki-Miyaura cross-coupling reactions could be employed to form new carbon-carbon bonds. rsc.orgrsc.org For example, an N-aryl derivative of this compound, where the aryl group is a haloarene, could be coupled with a variety of organoboron reagents. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The table below illustrates a hypothetical reaction scheme for the Suzuki-Miyaura coupling of a brominated N-aryl derivative of this compound with an arylboronic acid. The specific conditions and outcomes would require experimental validation.

| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Product |

| 1 | N-(4-bromophenyl)-1-(trifluoromethyl)cycloheptan-1-amine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | N-(biphenyl-4-yl)-1-(trifluoromethyl)cycloheptan-1-amine |

| 2 | N-(4-bromophenyl)-1-(trifluoromethyl)cycloheptan-1-amine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | N-(4'-methoxybiphenyl-4-yl)-1-(trifluoromethyl)cycloheptan-1-amine |

| 3 | N-(3-bromopyridin-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 90 | N-(3-(thiophen-2-yl)pyridin-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine |

It is important to reiterate that the reactions and data presented in the table are illustrative and based on established methodologies for similar compounds. nih.govrsc.org The actual reactivity and optimal conditions for derivatives of this compound would need to be determined through empirical investigation.

Advanced Spectroscopic and Structural Elucidation of 1 Trifluoromethyl Cycloheptan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 1-(Trifluoromethyl)cycloheptan-1-amine in solution. The combined use of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and chemical environment.

In ¹H NMR, the twelve protons of the cycloheptane (B1346806) ring are expected to produce a series of complex, overlapping multiplets in the aliphatic region, typically between 1.2 and 2.0 ppm. The protons on the carbon adjacent to the C1-amine/CF₃ center may be shifted slightly downfield. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally expected in the 1.5-3.0 ppm range.

The ¹³C NMR spectrum would be characterized by signals for the seven cycloheptane carbons and the carbon of the trifluoromethyl group. The C1 carbon, substituted with both the amine and trifluoromethyl groups, would appear as a quartet due to coupling with the three fluorine atoms (¹J-CF) and would be significantly shifted downfield. The CF₃ carbon itself would also be a quartet with a large coupling constant, typically appearing around 125-130 ppm. rsc.org

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. nih.gov For this compound, a single signal, likely a singlet or a finely split multiplet due to long-range coupling with ring protons, is expected. Its chemical shift provides a sensitive probe of the electronic environment around the CF₃ group. rsc.orgrsc.org

Table 1: Predicted NMR Chemical Shift (δ) Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity & Coupling | Notes |

|---|---|---|---|

| ¹H NMR | |||

| -CH₂- (ring) | 1.2 - 2.0 | Multiplets (m) | Complex overlapping signals from the 12 ring protons. |

| -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | Shift and broadening are solvent/concentration dependent. |

| ¹³C NMR | |||

| -CH₂- (ring) | 25 - 45 | Triplet (t) | Expected to show multiple distinct signals due to conformational effects. |

| C-NH₂/CF₃ (C1) | 60 - 75 | Quartet (q, ¹J-CF) | The quaternary carbon atom attached to N and CF₃. |

| -CF₃ | 125 - 130 | Quartet (q, ¹J-CF) | Typical range for a CF₃ group attached to a quaternary carbon. rsc.org |

| ¹⁹F NMR | |||

| -CF₃ | -65 to -80 | Singlet (s) | Relative to CFCl₃. The exact shift is sensitive to the local chemical environment. rsc.org |

The seven-membered cycloheptane ring is conformationally flexible, existing as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms. The introduction of bulky substituents like the trifluoromethyl and amino groups at C1 would influence this equilibrium.

Variable Temperature (VT) NMR spectroscopy is a powerful tool to study these conformational dynamics. nist.gov By lowering the temperature, the rate of interconversion between different conformers can be slowed on the NMR timescale. This would lead to the decoalescence of broad, averaged signals observed at room temperature into sharp, distinct signals for each populated conformer. Analysis of the spectra at different temperatures allows for the determination of the energy barriers (ΔG‡) for ring inversion and the relative populations of the conformers, providing insight into the steric and electronic preferences of the substituents. mdpi.com For example, one could determine the equilibrium constant between conformers where the CF₃ group occupies pseudo-axial or pseudo-equatorial positions.

While the parent amine is achiral, derivatives formed by reaction at the amine or on the ring could be chiral and exist as diastereomers. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for assigning the stereochemistry of such derivatives. organic-chemistry.org

A COSY spectrum reveals scalar (through-bond) couplings between protons, allowing for the mapping of the entire proton network of the cycloheptane ring. This would help in assigning the complex, overlapping multiplets in the 1D ¹H spectrum. nih.gov

A NOESY spectrum identifies through-space correlations between protons that are in close proximity. For a derivative of this compound, NOESY could establish the relative orientation of substituents on the ring. For instance, observing a NOE between a proton on a new N-substituent and specific protons on the cycloheptane ring would help define the major conformation and the stereochemical arrangement. nist.gov

X-ray Crystallography of Single Crystals of this compound Salts and Derivatives

Unambiguous determination of the solid-state structure requires single-crystal X-ray diffraction analysis. As the parent amine is a liquid or low-melting solid, forming a crystalline salt, such as a hydrochloride or tartrate, is a common strategy to facilitate crystallization. scispace.com

A successful crystal structure would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net Key parameters of interest would include the C-N and C-C bond lengths around the substituted C1 carbon, and the F-C-F angles and C-F bond lengths within the trifluoromethyl group. Comparison of these values with known structures of similar compounds would reveal any electronic or steric strain. researchgate.netnih.gov Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonds involving the amine group and any counter-ions, which govern the supramolecular architecture. mdpi.comscispace.com For a chiral derivative, crystallography provides the absolute configuration.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule. rsc.orgacs.org

The FT-IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. The primary amine group (-NH₂) would give rise to a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. chemicalbook.com A broad N-H bending vibration would also be expected around 1600 cm⁻¹. The aliphatic C-H stretching vibrations of the cycloheptane ring would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nist.gov The most prominent feature for the trifluoromethyl group would be very strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region. nih.gov

Raman spectroscopy would provide complementary information. While the N-H and C-F stretches are also Raman active, the C-C backbone vibrations of the cycloheptane ring often show stronger Raman signals than IR, providing a clearer fingerprint of the carbocyclic structure. chemicalbook.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Vibration Type |

|---|---|---|---|

| Amine N-H | 3300 - 3500 | FT-IR, Raman | Symmetric & Asymmetric Stretch |

| Amine N-H | 1590 - 1650 | FT-IR | Scissoring (Bend) |

| Aliphatic C-H | 2850 - 2960 | FT-IR, Raman | Stretch |

| Aliphatic C-H | 1440 - 1470 | FT-IR | Bending |

| C-F (of CF₃) | 1100 - 1300 | FT-IR | Strong, broad stretch |

| C-N | 1020 - 1250 | FT-IR | Stretch |

Mass Spectrometry for Elucidation of Reaction Products and Fragmentation Patterns

Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, the molecular formula is C₈H₁₄F₃N, giving a monoisotopic mass of 181.1078.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 181 would be observed. As the compound contains an odd number of nitrogen atoms, this peak conforms to the nitrogen rule. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. rsc.orgnist.gov For this molecule, two primary α-cleavage pathways are possible:

Loss of a propyl radical from the ring, leading to a smaller, stabilized nitrogen-containing fragment.

Loss of the trifluoromethyl radical (•CF₃, mass 69). This would result in a prominent fragment ion at M-69 (m/z = 112).

Further fragmentation would involve the characteristic loss of small neutral molecules and radicals from the cycloheptane ring, leading to a series of peaks separated by 14 mass units (-CH₂-). nist.gov The fragmentation pattern of the parent cycloheptane shows major peaks at m/z values of 69, 56, 55, and 41, and some of these fragments may also be observed in the spectrum of the title compound. nist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 181 | [C₈H₁₄F₃N]⁺ | Molecular Ion (M⁺) |

| 112 | [M - CF₃]⁺ | α-cleavage, loss of trifluoromethyl radical |

| 98 | [C₇H₁₄]⁺ | Loss of H₂NCF₃ |

| 84 | [C₆H₁₂]⁺ | Ring fragmentation |

| 69 | [CF₃]⁺ or [C₅H₉]⁺ | Trifluoromethyl cation or ring fragment |

Theoretical and Computational Studies on 1 Trifluoromethyl Cycloheptan 1 Amine

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

The conformational flexibility of the cycloheptane (B1346806) ring is a well-established phenomenon, with several low-energy conformers such as the twist-chair (TC) and chair (C) forms being readily accessible. The introduction of a bulky and highly electronegative trifluoromethyl group, alongside an amino group, at the same carbon atom is expected to significantly influence the conformational preferences of the ring system.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the geometries and relative stabilities of these conformers. By employing a suitable level of theory, such as B3LYP with a basis set like 6-311+G(d,p), it is possible to optimize the geometries of various possible conformers of 1-(Trifluoromethyl)cycloheptan-1-amine and determine their relative energies. researchgate.netacs.orgnih.gov The most stable conformers are anticipated to be those that minimize steric interactions between the bulky trifluoromethyl group and the cycloheptane ring protons, as well as intramolecular hydrogen bonding between the amino group and the fluorine atoms of the trifluoromethyl group.

The twist-chair conformation of cycloheptane is generally the most stable. researchgate.netarxiv.org For this compound, it is hypothesized that the twist-chair conformer with the trifluoromethyl group in a pseudo-equatorial position to minimize steric strain would be the global minimum. The relative energies of other conformers, such as the chair, boat, and twist-boat, can be calculated to construct a conformational energy landscape.

Table 1: Predicted Relative Stabilities of this compound Conformers from Theoretical DFT Calculations

| Conformer | Predicted Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Twist-Chair (pseudo-equatorial CF3) | 0.00 | C2-C1-C7-C6: ~55, C3-C2-C1-N: ~175 |

| Twist-Chair (pseudo-axial CF3) | 1.5 - 2.5 | C2-C1-C7-C6: ~53, C3-C2-C1-N: ~60 |

| Chair | 2.0 - 3.5 | C2-C1-C7-C6: ~60, C3-C2-C1-N: ~180 |

| Boat | 4.0 - 6.0 | C2-C1-C7-C6: ~0, C3-C2-C1-N: ~120 |

Note: The values presented in this table are hypothetical and based on established principles of conformational analysis of cycloheptane derivatives. Actual values would require specific DFT calculations.

Quantum Chemical Predictions of Reactivity and Reaction Pathways

Quantum chemical calculations can provide significant insights into the reactivity of this compound. nih.gov The presence of the strongly electron-withdrawing trifluoromethyl group is expected to have a dominant effect on the molecule's reactivity. nih.gov

The primary site of nucleophilic character in the molecule is the lone pair of electrons on the nitrogen atom of the amine group. However, the powerful inductive effect of the adjacent trifluoromethyl group will significantly decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity compared to cycloheptylamine. masterorganicchemistry.com This deactivation is a critical factor in predicting its behavior in chemical reactions.

Conversely, the carbon atom attached to the trifluoromethyl and amino groups (C1) becomes more electrophilic. This is due to the strong electron-withdrawing nature of both substituents. Therefore, the molecule could be susceptible to nucleophilic attack at this position under certain conditions, potentially leading to substitution or elimination reactions.

Frontier Molecular Orbital (FMO) theory, calculated using quantum chemical methods, can help to visualize and quantify this reactivity. The Highest Occupied Molecular Orbital (HOMO) will likely be centered on the nitrogen atom, but its energy will be lower than that of a typical amine. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to have a significant coefficient on the C1 carbon and the anti-bonding orbitals of the C-F bonds, indicating their susceptibility to nucleophilic attack.

Potential reaction pathways that could be explored computationally include:

N-alkylation and N-acylation: While the amine is less nucleophilic, these reactions should still be feasible, and computational studies could predict the reaction barriers.

Reactions with electrophiles: The reduced basicity of the nitrogen will make protonation less favorable. The outcomes of reactions with other electrophiles would be influenced by this deactivation.

Elimination reactions: Under basic conditions, elimination of HF to form an enamine or imine could be a possible pathway, which can be modeled to determine its feasibility.

Electronic Structure Analysis of the Trifluoromethyl Group's Influence on Molecular Properties

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.govmdpi.com Its influence on the electronic structure of this compound is profound and multifaceted.

A key molecular property affected is the basicity of the amino group. The pKa of the conjugate acid of an amine is a direct measure of its basicity. For cycloheptylamine, the pKa is around 11. The strong -I effect of the trifluoromethyl group in this compound will significantly lower the pKa of its conjugate acid, likely by several units. masterorganicchemistry.com This can be estimated using computational methods that calculate the free energy of protonation.

Table 2: Predicted Electronic Properties of this compound in Comparison to Cycloheptylamine

| Property | Cycloheptylamine (Estimated) | This compound (Predicted) |

| pKa of Conjugate Acid | ~11 | ~6-7 |

| Mulliken Charge on Nitrogen | More negative | Less negative |

| Molecular Dipole Moment (Debye) | ~1.5 | ~3.5 - 4.5 |

Note: The values in this table are theoretical predictions based on the known electronic effects of the trifluoromethyl group and would need to be confirmed by specific quantum chemical calculations. nih.govmdpi.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of molecules in a condensed phase, providing insights into solvent effects and intermolecular interactions. github.ioyoutube.com For this compound, MD simulations can be employed to understand how it interacts with different solvent environments.

In protic solvents like water or alcohols, the primary intermolecular interactions will involve hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen lone pair and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. MD simulations can reveal the preferred hydrogen bonding patterns, the average number of hydrogen bonds per molecule, and their lifetimes.

In aprotic solvents, dipole-dipole interactions will be more dominant, given the predicted large molecular dipole moment. The simulations can illustrate how the molecule orients itself within the solvent and how the solvent structure is perturbed by the solute.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound. By simulating a system with multiple solute molecules, one can observe whether they tend to self-associate and what intermolecular forces drive this process. The simulations can also provide information on the solvation free energy, which is a crucial parameter for understanding its solubility in various media. researchgate.net

In Silico Studies of Stereoselectivity in Reactions Involving the Compound

The C1 carbon of this compound is a chiral center. Therefore, reactions involving this compound can potentially lead to stereoisomeric products. In silico studies, particularly those employing quantum chemical calculations, are invaluable for predicting and understanding the stereoselectivity of such reactions. nih.govelsevierpure.com

For instance, if a chiral reagent or catalyst is used to react with the amine, it is possible to computationally model the transition states leading to the different stereoisomeric products. crossref.org By comparing the activation energies of these transition states, one can predict which stereoisomer will be formed preferentially. frontiersin.org

These computational models can take into account the steric bulk of the trifluoromethyl group and the cycloheptyl ring, as well as the electronic interactions between the reactants. For example, in an enzyme-catalyzed reaction, docking studies followed by QM/MM (Quantum Mechanics/Molecular Mechanics) calculations could be used to model the binding of this compound in the active site and predict the stereochemical outcome of the transformation. nih.gov

The insights gained from these in silico studies can be instrumental in the rational design of stereoselective syntheses involving this compound, guiding the choice of reagents, catalysts, and reaction conditions to achieve the desired stereochemical control.

Applications of 1 Trifluoromethyl Cycloheptan 1 Amine in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Construction

Chiral amines are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including natural products, pharmaceuticals, and agrochemicals. nih.govenamine.net The enantiomerically pure form of 1-(trifluoromethyl)cycloheptan-1-amine serves as a valuable synthon, providing a rigid cycloheptyl framework and a stereodefined quaternary center bearing a trifluoromethyl group. This combination of features is particularly advantageous in the construction of sterically demanding and conformationally constrained systems.

The primary amine functionality of this compound allows for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, enabling its incorporation into larger molecular frameworks. The presence of the trifluoromethyl group at the stereogenic center can significantly influence the local conformational preferences and electronic environment of the resulting molecule, which can be crucial for modulating biological activity or material properties. nih.gov

Researchers have demonstrated the utility of similar α-trifluoromethylated amines in the synthesis of peptidomimetics, where the trifluoromethyl group can act as a bioisostere for a carbonyl group, enhancing metabolic stability and altering hydrogen bonding capabilities. nih.gov The cycloheptyl ring of this compound provides a unique lipophilic scaffold that can be exploited to improve the pharmacokinetic profile of drug candidates.

Table 1: Representative Transformations Utilizing this compound as a Chiral Building Block

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Amide Coupling | Activated Carboxylic Acid | Chiral Amide | Peptidomimetics, Chiral Auxiliaries |

| Reductive Amination | Ketone/Aldehyde, Reducing Agent | Secondary/Tertiary Amine | Bioactive Scaffolds, Ligand Synthesis |

| N-Arylation | Aryl Halide, Palladium Catalyst | Chiral Arylamine | Medicinal Chemistry Scaffolds |

| Michael Addition | α,β-Unsaturated Ester | β-Amino Ester | Precursors to Complex Natural Products |

Development as a Ligand Precursor for Asymmetric Catalysis

The demand for efficient and highly selective enantioselective catalytic reactions has driven the development of a vast portfolio of chiral ligands. enamine.net Chiral amines are pivotal precursors for several classes of privileged ligands due to their ready availability and the straightforward methods for their derivatization. This compound, with its unique stereochemical and electronic features, is an attractive candidate for the development of novel ligand architectures.

The primary amine of this compound can be readily converted into a variety of ligand classes. For instance, reaction with chlorodiphenylphosphine can yield aminophosphine ligands. Subsequent modifications can lead to the formation of bidentate phosphine (B1218219) ligands, which are widely used in transition metal catalysis. nih.govresearchgate.net

Furthermore, condensation with amino alcohols can produce chiral oxazoline-containing ligands. The steric bulk of the cycloheptyl ring and the electronic influence of the trifluoromethyl group can create a unique chiral pocket around the metal center, potentially leading to high levels of stereocontrol.

The synthesis of chiral diamine ligands, another important class of ligands for asymmetric catalysis, can be achieved through various synthetic routes starting from this compound. These diamines can be employed as ligands for a range of metal-catalyzed reactions, including asymmetric hydrogenation and transfer hydrogenation. acs.org

Ligands derived from this compound are expected to find application in a variety of enantioselective catalytic reactions. The specific nature of the cycloheptyl and trifluoromethyl groups can impart unique properties to the corresponding metal complexes, influencing both reactivity and enantioselectivity.

Table 2: Potential Applications of Ligands Derived from this compound in Asymmetric Catalysis

| Ligand Type | Metal | Reaction | Substrate | Expected Outcome |

| Chiral Phosphine | Rhodium | Asymmetric Hydrogenation | Prochiral Alkenes | High enantioselectivity |

| Chiral Oxazoline | Palladium | Asymmetric Allylic Alkylation | Allylic Esters | High enantioselectivity |

| Chiral Diamine | Ruthenium | Asymmetric Transfer Hydrogenation | Ketones | High enantioselectivity and conversion |

| Aminophosphine | Iridium | Asymmetric C-H Activation | Prochiral C-H bonds | Novel bond formations with stereocontrol |

For example, a rhodium complex bearing a chiral diphosphine ligand derived from this amine could be a highly effective catalyst for the asymmetric hydrogenation of prochiral olefins to produce chiral alkanes with high enantiomeric excess. Similarly, palladium complexes of chiral oxazoline ligands could be utilized in asymmetric allylic alkylation reactions, a powerful tool for the formation of stereogenic carbon centers. The steric hindrance provided by the cycloheptyl group can be instrumental in creating a well-defined chiral environment necessary for high stereodiscrimination.

Role as a Scaffold in the Design of Novel Organic Reagents

Beyond its use as a building block for incorporation into a final target molecule, this compound can serve as a chiral scaffold for the development of novel organic reagents. These reagents can be employed in stoichiometric or catalytic amounts to induce chirality in a substrate.

For instance, the amine can be converted into a chiral auxiliary, which is temporarily attached to a substrate to direct a diastereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The robust nature of the cycloheptyl ring and the stereochemical influence of the trifluoromethyl group make it an excellent candidate for such applications.

Furthermore, derivatization of the amine to form chiral phase-transfer catalysts or chiral Brønsted acids is a promising avenue. The unique steric and electronic properties of the 1-(trifluoromethyl)cycloheptyl moiety could lead to the development of reagents with novel reactivity and selectivity profiles, enabling transformations that are challenging with existing reagents.

Incorporation into Macrocyclic and Supramolecular Architectures

By incorporating this chiral amine into a macrocyclic framework, it is possible to create chiral cavities and recognition sites. These features are of significant interest for applications in enantioselective sensing, separation, and catalysis. The trifluoromethyl group can also participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can further influence the self-assembly and guest-binding properties of the supramolecular system.

For example, the diamide formed from the reaction of two molecules of this compound with a dicarboxylic acid could be a key component in the synthesis of a chiral macrocyclic host capable of selectively binding guest molecules. The predictable stereochemistry of the amine would translate into a well-defined three-dimensional structure for the macrocycle, a critical factor in achieving high levels of molecular recognition.

Mechanistic Organic Chemistry Studies Involving 1 Trifluoromethyl Cycloheptan 1 Amine

Investigation of Reaction Mechanisms in Amine-Mediated Processes

Currently, there are no specific published studies that investigate the detailed reaction mechanisms of processes directly mediated by 1-(Trifluoromethyl)cycloheptan-1-amine. While the broader class of α-trifluoromethyl amines is known to participate in various organic transformations, the specific role of the cycloheptyl scaffold in conjunction with the α-trifluoromethyl amine functionality has not been elucidated. Mechanistic studies typically involve techniques such as kinetic analysis, isotopic labeling, and computational modeling to map out reaction pathways, identify intermediates, and determine rate-limiting steps. Such investigations would be crucial to understanding how this compound behaves as a catalyst or a reagent in, for example, condensation reactions, nucleophilic additions, or organocatalysis. The absence of this data precludes a detailed discussion on its specific mechanistic pathways.

Understanding the Stereoelectronic Effects of the Trifluoromethyl Group on Reaction Kinetics

The trifluoromethyl (CF3) group is well-known for its potent electron-withdrawing and steric effects, which significantly influence the reactivity of adjacent functional groups. In the case of α-trifluoromethyl amines, the strong inductive effect of the CF3 group is known to decrease the basicity of the amine nitrogen. This reduced basicity can, in turn, affect the kinetics of reactions where the amine acts as a nucleophile or a base.

For this compound, it is expected that the CF3 group would similarly reduce the nucleophilicity of the amino group compared to its non-fluorinated analog, 1-aminocycloheptane. This would likely lead to slower reaction rates in processes such as acylation or alkylation. However, without specific kinetic data from studies on this compound, it is not possible to quantify these effects or to create data tables comparing its reactivity to other amines.

The stereoelectronic effects of the CF3 group also play a crucial role in controlling the conformational preferences of the cycloheptyl ring and the orientation of substituents. These factors can have a profound impact on the stereochemical outcome of reactions. A comprehensive study would be needed to analyze these effects in detail for this compound.

A generalized comparison of the expected electronic effects of a trifluoromethyl group on an adjacent amine is presented in the table below, based on established principles in organic chemistry.

| Property | Effect of α-Trifluoromethyl Group | Expected Consequence for this compound |

| Basicity (pKa of conjugate acid) | Decreased | Lower pKa compared to 1-aminocycloheptane |

| Nucleophilicity | Decreased | Slower rates in nucleophilic substitution and addition reactions |

| C-N Bond Length | Shortened | Altered bond strength and vibrational frequency |

| Dipole Moment | Increased | Changes in intermolecular interactions and solubility |

This table represents expected trends based on general chemical principles, not on experimental data for the specific compound.

Catalyst-Substrate Interactions in Reactions Employing this compound as a Ligand or Reactant

The use of chiral amines as ligands in asymmetric catalysis is a cornerstone of modern synthetic chemistry. The unique steric and electronic properties of this compound could potentially make it an interesting candidate as a ligand for metal-catalyzed reactions or as an organocatalyst. The trifluoromethyl group could influence catalyst-substrate interactions through steric hindrance, electrostatic interactions, and by modulating the electronic properties of a metal center.

For instance, if used as a ligand, the electron-withdrawing nature of the CF3 group would likely affect the electron density on the coordinated metal, which in turn would influence its catalytic activity and selectivity. The bulky cycloheptyl ring, combined with the CF3 group, would create a specific chiral pocket around a metal center, potentially leading to high enantioselectivity in asymmetric transformations.

However, a search of the scientific literature does not yield any studies where this compound has been employed as a ligand or reactant with a detailed investigation of the catalyst-substrate interactions. Such studies would typically involve spectroscopic techniques like NMR, X-ray crystallography of catalyst-substrate complexes, and computational modeling to understand the nature of the binding and the factors controlling stereoselectivity. Without such research, any discussion on this topic remains speculative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Trifluoromethyl)cycloheptan-1-amine in academic research?

- Methodological Answer :

- Nucleophilic Substitution : Start with a cycloheptanone precursor, introduce the trifluoromethyl group via fluorination or trifluoromethylation reagents (e.g., Ruppert–Prakash reagent, CFSiMe) followed by reductive amination to install the amine group .

- Catalytic Transaminase Reactions : Enzymatic methods using engineered transaminases can stereoselectively aminate trifluoromethylated ketones under mild conditions, reducing racemization risks .

- Hydrochloride Salt Formation : Final purification via hydrochloride salt precipitation (common in trifluoromethyl-cycloalkylamine syntheses) ensures high purity, as noted for analogous compounds (e.g., QJ-1291 in ) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- LCMS/HPLC : Use liquid chromatography-mass spectrometry (LCMS) to verify molecular weight (e.g., m/z [M+H] signals) and high-performance liquid chromatography (HPLC) with retention time matching reference standards (e.g., 1.05–1.43 minutes under TFA conditions as in ) .

- NMR Spectroscopy : NMR is critical for confirming trifluoromethyl group integration, while and NMR resolve cycloheptane and amine proton environments .

- Purity Assessment : Compare analytical results with batch-specific certificates of analysis (e.g., ≥95% purity thresholds for similar amines in ) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation, as recommended for amine derivatives like tryptamine () .

- Moisture Control : Use desiccants or inert atmospheres (N/Ar) to avoid hydrolysis of the trifluoromethyl group .

- Safety Protocols : Follow general amine-handling guidelines (e.g., fume hoods, PPE) and refer to safety data sheets for analogous compounds ( ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) for trifluoromethylation steps, balancing reactivity and byproduct formation .

- Catalyst Tuning : Optimize transaminase enzyme variants (e.g., substrate-binding pocket mutations) to enhance activity and stereoselectivity, as demonstrated in cyclohexane-amine syntheses () .

- Stepwise Monitoring : Use inline FTIR or reaction sampling with LCMS to identify bottlenecks (e.g., incomplete ketone intermediate conversion) .

Q. What analytical techniques are suitable for resolving stereochemical ambiguities in this compound derivatives?

- Methodological Answer :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar mobile phases to separate enantiomers, as validated for cyclohexane-amine derivatives () .

- X-ray Crystallography : Co-crystallize with resolving agents (e.g., tartaric acid derivatives) to determine absolute configuration .

- VCD Spectroscopy : Vibrational circular dichroism provides complementary stereochemical data for fluorine-containing amines .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The –CF group reduces electron density at the amine, lowering nucleophilicity. Compare reactivity with non-fluorinated analogs using kinetic studies (e.g., SN2 reactions with alkyl halides) .

- Computational Modeling : Density functional theory (DFT) can predict charge distribution and transition-state geometries, explaining experimental rate differences .

Q. What strategies can mitigate conflicting data when characterizing reaction intermediates of this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., LCMS, NMR, IR) to confirm intermediate structures, as done in patent syntheses () .

- Isolation and Reanalysis : Purify ambiguous intermediates via column chromatography and re-test under standardized conditions .

- Collaborative Review : Engage peer debriefing to resolve interpretation discrepancies, aligning with best practices for data analysis ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.